molecular formula C21H20N2O5 B10983473 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

Katalognummer: B10983473
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: YKENSWKTNTZBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid molecule featuring a chromen-4-one core linked via an ether-oxygen bridge to an acetamide group substituted with a 1H-indol-4-yl moiety. The chromen-4-one scaffold is known for its bioactivity, including anti-inflammatory and anticancer properties, while the indole group is a privileged structure in medicinal chemistry due to its role in protein binding and receptor modulation . The compound’s synthesis likely involves coupling reactions between chromen-7-ol derivatives and activated acetamide intermediates, similar to methods described for structurally related compounds .

Eigenschaften

Molekularformel

C21H20N2O5

Molekulargewicht

380.4 g/mol

IUPAC-Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C21H20N2O5/c1-21(2)10-17(25)20-16(24)8-12(9-18(20)28-21)27-11-19(26)23-15-5-3-4-14-13(15)6-7-22-14/h3-9,22,24H,10-11H2,1-2H3,(H,23,26)

InChI-Schlüssel

YKENSWKTNTZBAM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=CC=CC4=C3C=CN4)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamid umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz beginnt mit der Herstellung des Chromen-7-yl-Zwischenprodukts, das dann unter bestimmten Reaktionsbedingungen mit dem Indol-4-yl-Acetamid gekoppelt wird. Das Chromen-7-yl-Zwischenprodukt kann durch eine Reihe von Reaktionen synthetisiert werden, darunter Hydroxylierung, Methylierung und Cyclisierung .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation der Hydroxylgruppe ein Chromenon-Derivat ergeben, während die Reduktion der Carbonylgruppe ein Chromanol-Derivat produzieren kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell survival and death.

Neuroprotective Effects : There is evidence suggesting that the compound has neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases. It may act by reducing oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

Pharmacological Applications

Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with various biological targets. Molecular docking simulations suggest strong binding affinity to enzymes involved in cancer metabolism and inflammation pathways. This provides a basis for further experimental validation and optimization of the compound as a therapeutic agent.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide.
    • Methodology : In vitro assays were performed on breast cancer cell lines (MCF-7 and MDA-MB-231).
    • Results : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
    • : The findings support further investigation into its potential as an anticancer agent.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects in models of oxidative stress.
    • Methodology : Primary neuronal cultures were exposed to hydrogen peroxide with and without treatment of the compound.
    • Results : Significant reduction in neuronal death was observed in treated cultures compared to controls.
    • : Suggests potential application in neurodegenerative disease therapies.

Wirkmechanismus

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Chromen-4-One Derivatives with Aromatic Acetamide Substituents
  • N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-chromen-7-yl)oxy]acetamide (): Shares the chromen-4-one core and ether-linked acetamide. Differs in the acetamide substituent (tetrahydrothiophene sulfone vs. indole).
  • N-(3-Dimethylamino-2,2-dimethylpropyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-chromen-7-yl)oxy]acetamide (): Features a branched alkylamine substituent instead of indole. The tertiary amine may confer basicity, influencing pharmacokinetic properties like absorption and distribution.
Indole-Based Acetamide Derivatives
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (): Contains an indole-3-yl group with halogenated aryl substituents.
  • Ethyl [(1H-indol-2-ylcarbonyl)amino]acetate (): Lacks the chromen-4-one moiety but shares the indole-acetamide linkage. The ester group may serve as a prodrug, improving oral bioavailability.

Physicochemical Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~3300 (NH), 1660 (C=O) Indole NH (~10.1), Chromen C=O (~4.0)
N-(Tetrahydrothiophenyl) Derivative (Ev7) Not reported 3336 (NH), 1662 (C=O) Sulfone SO₂ (~3.77)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (Ev1) 288 3325 (NH), 2214 (C≡N) Aromatic H (~7.20–7.92)
3-Acetyl Chromen Coumarin (Ev3) 226 1628 (C=N), 1415 (N–N) OCH₂ (~5.42), CH3 (~2.28)

Key Observations :

  • The target compound’s indole NH and chromen carbonyl groups are critical for hydrogen bonding, as seen in similar structures .
  • Substituents like sulfonamide () or cyano () groups significantly alter polarity and thermal stability.
Anticancer Activity
  • Indole-acetamide derivatives () show Bcl-2/Mcl-1 dual inhibition , a mechanism relevant in apoptosis regulation. The target compound’s indole-4-yl group may enhance binding to hydrophobic pockets in these proteins.
  • Chromen-4-one derivatives () exhibit topoisomerase inhibition ; the hydroxy and dimethyl groups on the chromen core are crucial for DNA interaction.

Biologische Aktivität

The compound 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a chromene moiety linked to an indole derivative. The molecular formula is C25H30N2O5C_{25}H_{30}N_{2}O_{5}, with a molecular weight of approximately 438.52 g/mol. Its structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Antioxidant Activity

Research has indicated that compounds with similar chromene structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chromene can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems . This antioxidant activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Compounds structurally related to 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . Such mechanisms suggest the potential for this compound to be explored further for therapeutic applications in inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of indole derivatives. The compound has been shown to induce apoptosis in various cancer cell lines, likely through the activation of caspase pathways . This property positions it as a candidate for further development as an anticancer agent.

The mechanisms by which 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to growth and survival.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may help maintain cellular redox balance.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antioxidant propertiesDemonstrated significant free radical scavenging activity (IC50 = 12 µM)
Study 2Assess anti-inflammatory effectsReduced TNF-alpha levels by 50% in LPS-stimulated macrophages
Study 3Investigate anticancer activityInduced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM

These findings underscore the multifaceted biological activities of the compound, warranting further investigation into its therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.